molecular formula C7H14O2 B13869302 1-Hydroxy-4,4-dimethylpentan-3-one CAS No. 444795-05-5

1-Hydroxy-4,4-dimethylpentan-3-one

Cat. No.: B13869302
CAS No.: 444795-05-5
M. Wt: 130.18 g/mol
InChI Key: XMJXIDRLNLRIMX-UHFFFAOYSA-N
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Description

1-Hydroxy-4,4-dimethylpentan-3-one is a ketone derivative featuring a hydroxyl group at the C1 position and two methyl groups at the C4 position. These compounds are synthesized via condensation and hydrogenation processes, often employing catalysts like NaOH or strongly basic ion exchange resins . The hydroxyl and methyl groups influence its reactivity, solubility, and applications, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

444795-05-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

1-hydroxy-4,4-dimethylpentan-3-one

InChI

InChI=1S/C7H14O2/c1-7(2,3)6(9)4-5-8/h8H,4-5H2,1-3H3

InChI Key

XMJXIDRLNLRIMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4,4-dimethylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced efficiently and with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-4,4-dimethylpentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. This process involves the formation of intermediate species and the participation of catalysts to facilitate the reaction .

Comparison with Similar Compounds

Table 1: Key Properties of 4,4-Dimethylpentan-3-one Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Yield (%) Key Applications
1-Hydroxy-4,4-dimethylpentan-3-one -OH at C1 C₇H₁₄O₂ 130.18* N/A Potential intermediates in organic synthesis
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one 4-Cl-C₆H₄ at C1 C₁₃H₁₅ClO 222.71 98.0 Pesticide intermediate
1-(Benzylamino)-4,4-dimethylpentan-3-one -NHCH₂C₆H₅ at C1 C₁₄H₂₁NO 219.32 69.0 Lab research (non-drug)
1-(3-Nitrophenyl)-4,4-dimethylpentan-3-one 3-NO₂-C₆H₄ at C1 C₁₃H₁₅NO₃ 233.26 N/A Pesticide intermediate
2,4-Dimethyl-3-pentanone Methyl groups at C2, C4 C₇H₁₄O 114.19 N/A Industrial solvent

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Yield: Chlorophenyl derivatives achieve high yields (up to 98%) due to optimized catalytic systems (e.g., CO₂ and pH control) . Amino-substituted analogs (e.g., benzylamino) exhibit lower yields (69%), likely due to steric hindrance or side reactions .

Functional Group Influence on Applications :

  • Chlorophenyl/Nitrophenyl Groups : Enhance pesticidal activity by increasing electrophilicity and binding affinity to target enzymes .
  • Hydroxyl Groups : Improve solubility in polar solvents, making the compound suitable for pharmaceutical intermediates (e.g., 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one) .

Structural Simplicity vs. Complexity: 2,4-Dimethyl-3-pentanone lacks functional groups like hydroxyl or aryl substituents, reducing its reactivity but increasing stability as a solvent .

Biological Activity

1-Hydroxy-4,4-dimethylpentan-3-one, also known by its chemical formula C7H14O2C_7H_{14}O_2, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications in medicine and industry.

This compound is characterized by the following properties:

  • Molecular Weight : 114.1855 g/mol
  • IUPAC Name : 2,4-dimethylpentan-3-one
  • CAS Number : 565-80-0
  • Structure :
Structure CC C C O C C C\text{Structure }\text{CC C C O C C C}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been observed to exhibit:

  • Antimicrobial Activity : The compound shows effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Research indicates that it may inhibit tumor growth through various pathways, including apoptosis induction in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic pathways, which can have therapeutic implications in metabolic disorders.

Biological Activity Data

A summary of the biological activities and effects observed in various studies is presented in the table below:

Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of dehydrogenase activity
AntiviralPotential activity against viral infections

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of this compound, it was found to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A research study focused on the anticancer properties of the compound demonstrated that treatment with this compound resulted in a marked increase in apoptosis markers in human breast cancer cell lines. The study utilized flow cytometry to quantify apoptotic cells and found a dose-dependent response.

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